Cas no 70346-53-1 (methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate)

Methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate is a synthetic organic compound featuring an α,β-unsaturated ester moiety conjugated with a 1-methylimidazole substituent. This structure imparts reactivity suitable for applications in heterocyclic chemistry and pharmaceutical intermediates. The (2E)-configuration ensures stereochemical specificity, which is critical for controlled synthetic transformations. The compound’s conjugated system enhances its utility in Michael additions, cycloadditions, and other nucleophilic reactions. Its imidazole ring offers potential coordination properties, making it relevant in ligand design. The methyl ester group provides stability while allowing further derivatization via hydrolysis or transesterification. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate structure
70346-53-1 structure
Product Name:methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
CAS No:70346-53-1
MF:C8H10N2O2
MW:166.177201747894
CID:2799621
PubChem ID:13944045
Update Time:2025-11-02

methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(1-Methylimidazol-4-yl)-2-propenoate
    • Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
    • methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
    • Inchi: 1S/C8H10N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h3-6H,1-2H3
    • InChI Key: ZJFGWCZJLLTFSC-UHFFFAOYSA-N
    • SMILES: O(C)C(C=CC1=CN(C)C=N1)=O

Computed Properties

  • Exact Mass: 166.074227566g/mol
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 0.3
  • Topological Polar Surface Area: 44.1

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Additional information on methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate

Exploring the Versatile Applications of Methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate (CAS No. 70346-53-1)

Methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate (CAS No. 70346-53-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring an imidazole ring and a conjugated double bond system, exhibits unique chemical properties that make it valuable for various applications. The compound's molecular structure combines the reactivity of an α,β-unsaturated ester with the biological activity of the 1-methyl-1H-imidazole moiety, creating a versatile building block for synthetic chemistry.

Recent studies highlight the growing importance of methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)acrylate (alternative name) in drug discovery programs. Researchers are particularly interested in its potential as a precursor for heterocyclic compounds with biological activity. The compound's electron-rich imidazole ring serves as an excellent pharmacophore, while the ester functionality allows for further chemical modifications. This dual functionality answers many researchers' questions about finding versatile intermediates for medicinal chemistry applications.

The synthesis of methyl (2E)-3-(1-methylimidazol-4-yl)prop-2-enoate typically involves condensation reactions between 1-methyl-1H-imidazole-4-carbaldehyde and methyl esters. Current trends in green chemistry have led to optimized synthetic routes that minimize waste and improve yields, addressing environmental concerns in chemical production. The compound's stability under various conditions makes it particularly valuable for industrial applications where shelf life is crucial.

In material science, the conjugated system of this compound shows promise for developing novel organic electronic materials. Researchers are exploring its potential in creating conductive polymers and photovoltaic materials, responding to the growing demand for sustainable energy solutions. The compound's ability to participate in Diels-Alder reactions and other cycloadditions makes it particularly valuable for creating complex molecular architectures.

The pharmaceutical industry values methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate as a key intermediate for histamine receptor modulators and other bioactive molecules. Recent publications demonstrate its utility in creating compounds with potential anti-inflammatory and antimicrobial properties. These applications align with current healthcare trends focusing on novel therapeutic agents for resistant infections and chronic inflammatory conditions.

Analytical characterization of CAS 70346-53-1 typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's distinct spectral signatures facilitate quality control in manufacturing processes. Many researchers searching for "how to characterize imidazole derivatives" will find this compound's analytical data particularly informative for their own work with similar structures.

Market analysis indicates growing demand for imidazole-based compounds like methyl (2E)-3-(1-methyl-1H-imidazolyl)acrylate across multiple industries. The global push for innovative pharmaceuticals and advanced materials continues to drive research interest and commercial applications. Suppliers are responding to frequent queries about bulk availability and custom synthesis options for this valuable chemical intermediate.

From a regulatory perspective, methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate presents favorable characteristics for commercial development. Its stability and well-understood safety profile make it attractive for scale-up processes. Current good manufacturing practices (cGMP) compliant synthesis routes are being developed to meet pharmaceutical industry standards, addressing common questions about regulatory compliance for specialty chemicals.

Future research directions for 70346-53-1 include exploring its potential in bioconjugation chemistry and prodrug development. The compound's reactive sites offer opportunities for creating targeted drug delivery systems, a hot topic in precision medicine. Additionally, its photophysical properties are being investigated for applications in fluorescence labeling and molecular imaging technologies.

In conclusion, methyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate represents a multifaceted chemical building block with diverse applications across scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovation in drug discovery, materials science, and specialty chemical development. As research progresses, this compound is poised to play an increasingly important role in addressing contemporary scientific and technological challenges.

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